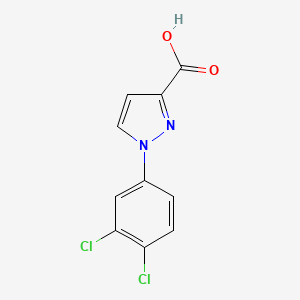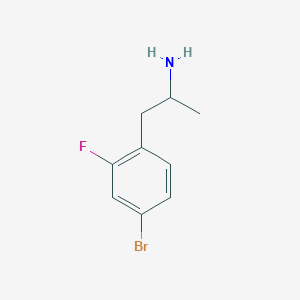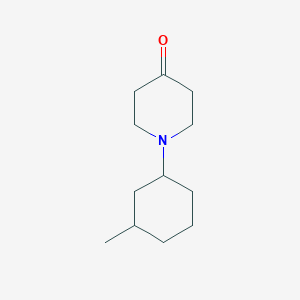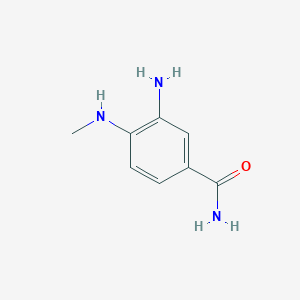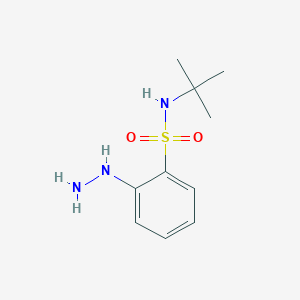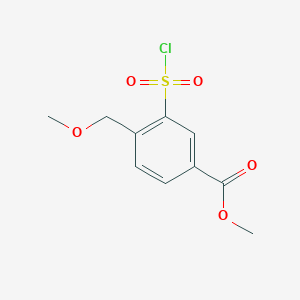![molecular formula C13H13NO3 B1438760 2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid CAS No. 1156524-53-6](/img/structure/B1438760.png)
2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid
Overview
Description
Scientific Research Applications
Synthesis Applications
One significant application of furan derivatives includes their role in synthetic chemistry, such as in the Diels–Alder and dehydration reactions for producing benzoic acid derivatives from biomass-derived furan. Mahmoud et al. (2015) discussed the synthesis routes starting from furan and acrylic acid, utilizing Lewis acidic zeolite catalysts to achieve high turnover frequency and yield, minimizing side reactions in the process (Mahmoud et al., 2015). Additionally, Demir et al. (2003) described a novel enantioselective synthesis of furan-2-yl amines and amino acids, showcasing the potential for producing chiral compounds for further research applications (Demir et al., 2003).
Corrosion Inhibition
Furan derivatives are also studied for their corrosion inhibition properties. Yadav et al. (2015) synthesized amino acid compounds, including derivatives of furan, and investigated their effectiveness as corrosion inhibitors for steel in HCl solution. Their study revealed the mixed-type nature of these inhibitors and their adherence to the Langmuir adsorption isotherm (Yadav et al., 2015).
Antimicrobial Activities
Compounds containing furan rings have been explored for their antimicrobial properties. Parekh et al. (2005) synthesized Schiff bases derived from 4-aminobenzoic acid, including furan derivatives, and screened them as potential antibacterial agents against medically important bacterial strains, finding varied effects depending on the molecular structure (Parekh et al., 2005). Dias et al. (2015) reported on organotin carboxylates derived from a Schiff base involving furan, showing significant in vitro antimicrobial activity against fungi and bacteria, with certain complexes exhibiting higher biocidal activity compared to control drugs (Dias et al., 2015).
Chemical Synthesis and Modification
The versatility of furan derivatives extends to their use in chemical synthesis and modification. For instance, Janczewski et al. (2021) presented a novel method for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions, offering a mild and efficient route to a variety of furfural derivatives (Janczewski et al., 2021). This research opens new pathways for the development of furan-based compounds with potential applications in material science, pharmacology, and beyond.
properties
IUPAC Name |
2-[furan-2-ylmethyl(methyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-14(9-10-5-4-8-17-10)12-7-3-2-6-11(12)13(15)16/h2-8H,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTKAJYLLQQPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




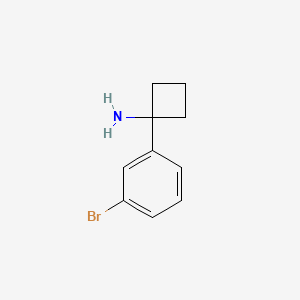
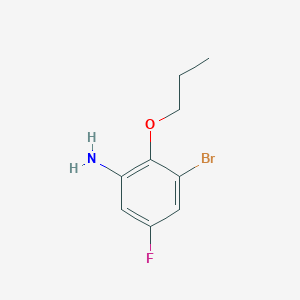
![6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B1438683.png)
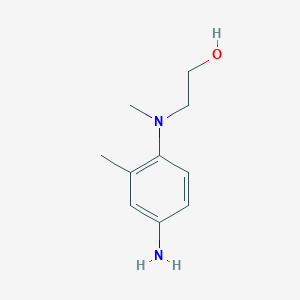
![2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid](/img/structure/B1438685.png)
